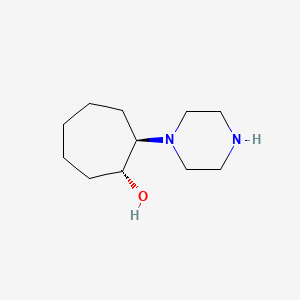

(1R,2R)-2-Piperazin-1-ylcycloheptan-1-ol

Description

(1R,2R)-2-Piperazin-1-ylcycloheptan-1-ol is a chiral compound with a unique structure that includes a piperazine ring and a cycloheptanol moiety. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and its role as an intermediate in the synthesis of more complex molecules.

Properties

IUPAC Name |

(1R,2R)-2-piperazin-1-ylcycloheptan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O/c14-11-5-3-1-2-4-10(11)13-8-6-12-7-9-13/h10-12,14H,1-9H2/t10-,11-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKMMIPKRKZSSHT-GHMZBOCLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(CC1)O)N2CCNCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@H]([C@@H](CC1)O)N2CCNCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-2-Piperazin-1-ylcycloheptan-1-ol typically involves the reduction of a ketone precursor followed by the introduction of the piperazine ring. One common method involves the reduction of a cycloheptanone derivative using a chiral reducing agent to obtain the desired enantiomerically pure alcohol. This is followed by the nucleophilic substitution of the hydroxyl group with piperazine under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing more efficient and cost-effective reagents and catalysts. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-2-Piperazin-1-ylcycloheptan-1-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be further reduced to form different alcohol derivatives.

Substitution: The hydroxyl group can be substituted with other nucleophiles, such as halides or amines.

Cyclization: The compound can undergo intramolecular cyclization to form more complex ring structures.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and PCC (pyridinium chlorochromate).

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Substitution: Nucleophilic substitution reactions often involve bases like sodium hydride or potassium tert-butoxide.

Cyclization: Cyclization reactions may require acidic or basic conditions, depending on the desired product.

Major Products Formed

The major products formed from these reactions include various alcohols, ketones, and substituted derivatives, which can be further utilized in the synthesis of pharmaceuticals and other biologically active compounds.

Scientific Research Applications

(1R,2R)-2-Piperazin-1-ylcycloheptan-1-ol has several scientific research applications:

Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and chiral catalysts.

Biology: The compound is used in the study of enzyme interactions and as a building block for biologically active molecules.

Industry: The compound is used in the production of fine chemicals and as a precursor for various industrial processes.

Mechanism of Action

The mechanism of action of (1R,2R)-2-Piperazin-1-ylcycloheptan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can mimic the structure of neurotransmitters, allowing the compound to bind to and modulate the activity of certain receptors in the brain. This can lead to changes in neurotransmitter levels and signaling pathways, potentially resulting in therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

(1R,2R)-2-Amino-1-cycloheptanol: Similar structure but with an amino group instead of a piperazine ring.

(1R,2R)-2-Piperazin-1-ylcyclohexanol: Similar structure but with a cyclohexanol moiety instead of cycloheptanol.

(1R,2R)-2-Piperidin-1-ylcycloheptan-1-ol: Similar structure but with a piperidine ring instead of piperazine.

Uniqueness

(1R,2R)-2-Piperazin-1-ylcycloheptan-1-ol is unique due to its specific combination of a piperazine ring and a cycloheptanol moiety, which imparts distinct chemical and biological properties. This unique structure allows it to interact with a different set of molecular targets compared to its analogs, making it a valuable compound for research and development in various fields.

Biological Activity

(1R,2R)-2-Piperazin-1-ylcycloheptan-1-ol is a chiral compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This compound consists of a piperazine ring and a cycloheptanol moiety, which may contribute to its interactions with various biological targets. The exploration of its biological activity is crucial for understanding its therapeutic potential.

The biological activity of this compound is primarily attributed to its ability to interact with neurotransmitter receptors and enzymes. The piperazine moiety allows the compound to mimic neurotransmitters, facilitating binding to receptors involved in neurotransmission, which can lead to modulation of signaling pathways in the brain. This interaction may influence various physiological processes, including mood regulation and cognitive function.

1. Neurotransmitter Modulation

Research indicates that compounds with piperazine structures often exhibit activity at serotonin and dopamine receptors. This compound's ability to modulate these receptors suggests potential applications in treating psychiatric disorders such as depression and anxiety.

3. Antitumor Activity

Preliminary investigations suggest that piperazine derivatives may exhibit antitumor properties by targeting specific kinases involved in cancer progression. The unique structure of this compound could provide a novel scaffold for developing new anticancer agents.

Case Studies and Research Findings

| Study | Objective | Findings |

|---|---|---|

| Study 1 | Evaluation of receptor binding affinity | Demonstrated significant binding affinity to serotonin receptors, indicating potential antidepressant effects. |

| Study 2 | Investigation of anti-inflammatory properties | Showed inhibition of TNF-alpha production in vitro, suggesting anti-inflammatory potential. |

| Study 3 | Antitumor activity assessment | In vitro tests indicated cytotoxic effects against various cancer cell lines, warranting further exploration. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.